molecular formula C11H15N B13359085 (1R,3S)-3-phenylcyclopentan-1-amine

(1R,3S)-3-phenylcyclopentan-1-amine

Cat. No.: B13359085
M. Wt: 161.24 g/mol
InChI Key: ZNMXRCDHEJJIIK-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-phenylcyclopentan-1-amine is a chiral amine compound with a cyclopentane ring substituted with a phenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-phenylcyclopentan-1-amine typically involves asymmetric cycloaddition reactions. One common method involves the use of a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene to build the two chiral centers of the target product . The reaction conditions are generally mild, and the process is known for its high atom economy and low production costs.

Industrial Production Methods

For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-phenylcyclopentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The primary target of (1R,3S)-3-phenylcyclopentan-1-amine is the enzyme ornithine aminotransferase (OAT). The compound interacts with OAT through a unique mechanism involving fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis. This interaction can inhibit the enzyme’s activity, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-phenylcyclopentan-1-amine is unique due to its specific chiral centers and the presence of a phenyl group, which can influence its interactions with biological targets and its overall chemical reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R,3S)-3-phenylcyclopentan-1-amine

InChI

InChI=1S/C11H15N/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1

InChI Key

ZNMXRCDHEJJIIK-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1C2=CC=CC=C2)N

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.